molecular formula C18H16N2O3S B2451587 N-cyclopropyl-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide CAS No. 1251612-44-8

N-cyclopropyl-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide

Cat. No.: B2451587
CAS No.: 1251612-44-8
M. Wt: 340.4
InChI Key: VXVLHCLCEATMPU-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide is a complex organic compound featuring a cyclopropyl group, a furan ring, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Furan Ring: The furan ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate furan derivatives.

    Cyclopropyl Group Introduction: The cyclopropyl group can be added via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Final Coupling: The final step involves coupling the thiazole-furan intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), sulfonyl chlorides.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Halogenated or sulfonylated thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly due to the presence of bioactive moieties like the thiazole and furan rings.

    Biological Studies: It can be used as a probe to study biological pathways involving thiazole and furan derivatives.

    Material Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methoxy)benzamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-cyclopropyl-4-((4-(pyridin-2-yl)thiazol-2-yl)methoxy)benzamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N-cyclopropyl-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide is unique due to the combination of its cyclopropyl, furan, thiazole, and benzamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-cyclopropyl-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-18(19-13-5-6-13)12-3-7-14(8-4-12)23-10-17-20-15(11-24-17)16-2-1-9-22-16/h1-4,7-9,11,13H,5-6,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVLHCLCEATMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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